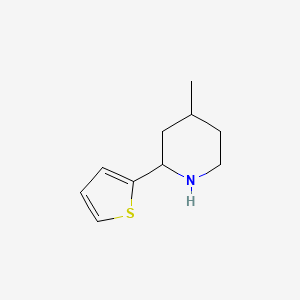

4-Methyl-2-(thiophen-2-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

4-methyl-2-thiophen-2-ylpiperidine |

InChI |

InChI=1S/C10H15NS/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 |

InChI Key |

YMRMSJJQIOYLSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Thiophen 2 Yl Piperidine and Analogues

Retrosynthetic Analysis of the 4-Methyl-2-(thiophen-2-yl)piperidine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. This approach allows chemists to design a logical synthetic route.

Key Disconnections and Precursor Identification

The retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The most logical disconnections are at the C-N bonds within the piperidine (B6355638) ring and the C-C bond connecting the thiophene (B33073) and piperidine moieties.

One primary disconnection breaks the piperidine ring between the nitrogen and the C2 carbon, and between the C5 and C6 carbons. This approach simplifies the target molecule into a 1,5-dicarbonyl compound or its synthetic equivalent and an amine. For instance, a key intermediate could be a derivative of 5-amino-1-(thiophen-2-yl)hexan-1-one.

Another strategic disconnection can be made at the C2-C(thiophene) bond and the N1-C6 bond. This leads to precursors such as a substituted glutaraldehyde (B144438) and an amine, along with a thiophene-based organometallic reagent.

A third approach involves disconnecting the C2-N1 and C6-C5 bonds, suggesting a Michael addition reaction. This would involve a precursor like an α,β-unsaturated ketone derived from thiophene and a β-amino ester.

These disconnections identify key precursors such as thiophene-2-carbaldehyde, 4-methyl-5-nitropentanal, and various amino-alcohol or amino-ester derivatives. The choice of precursors is often dictated by their commercial availability, stability, and the stereochemical control required for the synthesis.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, chemists have developed several synthetic routes to this compound. These routes can be broadly categorized into multi-step organic synthesis approaches, which can be either linear or convergent.

Multi-Step Organic Synthesis Approaches

Multi-step syntheses are the most common methods for constructing complex molecules like this compound. These approaches involve a sequence of reactions to build the carbon skeleton and introduce the necessary functional groups.

A plausible linear synthesis could start from 2-acetylthiophene. This starting material can undergo a series of reactions, including a Mannich reaction to introduce an aminomethyl side chain, followed by a Wittig reaction to extend the carbon chain. Subsequent reduction and cyclization steps would then form the desired piperidine ring.

Another approach involves the use of multicomponent reactions (MCRs), which can significantly shorten the synthetic sequence. scispace.comacs.org For instance, a one-pot reaction between an aldehyde, an amine, and a β-ketoester can be employed to construct highly substituted piperidines. scispace.com In the context of this compound, thiophene-2-carbaldehyde, an amine source like ammonia, and a suitable β-ketoester could be used to assemble a dihydropyridinone intermediate, which can then be reduced and further modified to yield the target compound.

Convergent and Linear Synthesis Strategies

Both convergent and linear strategies have their merits in the synthesis of this compound.

The choice between a linear and a convergent strategy often depends on the complexity of the target molecule and the availability of the starting materials. For analogues of this compound with multiple stereocenters, a convergent approach is often preferred as it allows for better control over the stereochemistry of the individual fragments.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The presence of two stereocenters in this compound (at C2 and C4) means that it can exist as four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The biological activity of these stereoisomers can vary significantly, making their stereoselective synthesis a critical area of research.

Chiral Auxiliary-Mediated Synthesis

One of the most effective methods for controlling stereochemistry in the synthesis of chiral piperidines is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

In the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of one or more of the stereocenters. For example, a chiral amine can be used as a starting material to form an enamine or imine intermediate. The chiral auxiliary then sterically hinders one face of the molecule, directing the attack of a nucleophile or an electrophile to the opposite face, thus creating a new stereocenter with a specific configuration.

A common strategy involves the use of chiral oxazolidinones or prolinol-derived auxiliaries. These can be acylated with a fragment that will eventually become part of the piperidine ring. The chiral auxiliary then directs subsequent reactions, such as alkylations or conjugate additions, to proceed with high diastereoselectivity. After the desired stereocenters are set, the chiral auxiliary is removed to yield the enantiomerically enriched product.

For instance, a chiral auxiliary could be used to control the stereochemistry of the methyl group at the C4 position during a conjugate addition reaction to an α,β-unsaturated ester. Subsequent cyclization would then lead to a stereodefined piperidine ring. The stereochemistry at the C2 position can be controlled through a diastereoselective reduction of an imine or by using a chiral catalyst in a cyclization reaction.

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure this compound, which is essential for studying its specific biological activities and for potential therapeutic applications.

Asymmetric Catalysis in Piperidine Formation

Asymmetric catalysis offers a direct and efficient route to enantiomerically pure piperidine derivatives, minimizing the need for resolving racemic mixtures. Various catalytic systems have been developed for the asymmetric synthesis of substituted piperidines, which are applicable to the synthesis of analogues of this compound.

One prominent strategy involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This method has been successfully applied to the synthesis of 2-aryl- and 2-vinyl-piperidines with high enantioselectivity. nih.gov The application of this methodology to heteroaryl derivatives, such as those containing a thiophene ring, represents a viable pathway to chiral 2-(thiophen-2-yl)piperidine (B2822841) precursors.

Another approach is the biomimetic, organocatalytic asymmetric synthesis of 2-substituted piperidines. This method has been used to prepare natural products like pelletierine (B1199966) in high enantiomeric excess (up to 97% ee). nih.gov The use of organocatalysts, such as proline derivatives, can facilitate the enantioselective formation of the piperidine ring, a strategy that could be adapted for the synthesis of this compound analogues.

Rhodium-catalyzed asymmetric reductive Heck reactions of heteroaryl boronic acids with pyridine-1(2H)-carboxylates provide access to 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cn While this method targets the 3-position, it highlights the potential of transition-metal catalysis in the asymmetric functionalization of the piperidine core, which could be extended to other positions.

The following table summarizes key findings in the asymmetric catalytic synthesis of piperidine analogues relevant to this compound.

Table 1: Asymmetric Catalytic Methodologies for Piperidine Analogue Synthesis

| Methodology | Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Catalytic Dynamic Resolution | Chiral Ligand / s-BuLi | N-Boc-piperidine | 2-Aryl/Vinyl-piperidines | High |

| Biomimetic Organocatalysis | Proline derivative | Aza-dienes | 2-Substituted piperidines | Up to 97% |

Resolution Techniques for Racemic Mixtures

When direct asymmetric synthesis is not feasible, the resolution of racemic mixtures provides an alternative route to enantiomerically pure compounds. Both classical and kinetic resolution techniques are employed for substituted piperidines.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org These diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine. This method is widely applicable to basic compounds like piperidines.

Kinetic resolution, on the other hand, relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One notable example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system of n-BuLi and sparteine. This method yields highly enantioenriched 2,4-disubstituted piperidines. The functionalization of the 4-methylene group can then provide access to a variety of 4-substituted analogues.

Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine or alcohol, allowing for the separation of the acylated and unreacted enantiomers. google.com This technique has been applied to the resolution of chiral amines and could be adapted for thiophene-containing piperidines.

The table below presents a selection of resolution techniques applicable to piperidine analogues.

Table 2: Resolution Techniques for Racemic Piperidine Analogues

| Resolution Method | Chiral Agent/Catalyst | Substrate Type | Outcome |

|---|---|---|---|

| Classical Resolution | Chiral acids (e.g., tartaric acid) | Racemic amines | Separation of diastereomeric salts |

| Kinetic Resolution | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidines | High enantiomeric ratios of resolved amine and quenched product |

Parallel Synthesis and High-Throughput Methodologies for Analogues

The demand for large libraries of compounds for drug discovery has driven the development of parallel synthesis and automated techniques. These methodologies allow for the rapid generation of diverse analogues of this compound.

Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) is a powerful tool for the construction of compound libraries. In the context of piperidine synthesis, solid-phase methodologies have been developed for the functionalization of pre-existing piperidine scaffolds.

For instance, the solid-phase synthesis of 3-alkoxy-4-aryl piperidines has been reported, demonstrating the feasibility of functionalizing disubstituted piperidine scaffolds on a solid support. acs.orgnih.gov This approach allows for the introduction of diversity at various positions of the piperidine ring through the sequential addition of different building blocks. A traceless linker strategy is often employed to ensure that the final product is released from the resin without any residual linker fragments.

While the direct solid-phase synthesis of the piperidine ring can be challenging, methods have been developed for related heterocyclic structures. For example, the solid-phase synthesis of 1,6-disubstituted 2,3-diketopiperazines and their subsequent reduction to 1,2-disubstituted piperazines has been demonstrated. lookchem.com Such strategies could potentially be adapted for the synthesis of 2,4-disubstituted piperidine libraries.

Automated Synthesis Techniques

Automation in chemical synthesis has significantly increased the throughput of compound production. Automated systems can perform multi-step reactions in a controlled and reproducible manner, making them ideal for the synthesis of compound libraries.

Automated synthesis platforms can integrate various technologies, including computational library design, parallel solution-phase synthesis, and continuous flow chemistry. These systems have been used to produce libraries of 1-aryl-4-aminopiperidine analogues for drug discovery screening.

Flow chemistry, in particular, offers several advantages for automated synthesis, including precise control over reaction parameters, enhanced safety, and the ability to perform reactions that are difficult to scale up in batch. The automated flow preparation of piperazine-2-carboxamide (B1304950) has been demonstrated, showcasing the potential of this technology for the synthesis of N-heterocycles. While not directly applied to this compound, the principles of automated flow synthesis are transferable to the production of its analogues.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Methyl 2 Thiophen 2 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing conclusive evidence of the compound's constitution and relative stereochemistry.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary information regarding the chemical environment of each nucleus. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) allows for the initial assignment of the molecular framework.

The ¹H NMR spectrum of 4-Methyl-2-(thiophen-2-yl)piperidine is expected to display distinct signals for the protons on the thiophene (B33073) ring, the piperidine (B6355638) ring, and the methyl group. The thiophene protons typically appear in the aromatic region (δ 6.5-8.0 ppm), while the piperidine and methyl protons are found in the aliphatic region (δ 0.5-4.5 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. The carbons of the thiophene ring are expected in the δ 120-150 ppm range, while the piperidine ring carbons and the methyl carbon would appear at higher fields (δ 15-65 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|---|

| Piperidine C2-H | ~4.2 (dd) | ~60.0 | COSY with H3; HMBC with Thiophene C2', C5' |

| Piperidine C3-H₂ | ~1.5-2.0 (m) | ~35.0 | COSY with H2, H4 |

| Piperidine C4-H | ~1.6 (m) | ~31.0 | COSY with H3, H5, CH₃ |

| Piperidine C5-H₂ | ~1.4-1.9 (m) | ~34.0 | COSY with H4, H6 |

| Piperidine C6-H₂ | ~2.6-3.1 (m) | ~47.0 | COSY with H5 |

| 4-CH₃ | ~0.9 (d) | ~22.0 | COSY with H4; HMBC with C3, C4, C5 |

| N1-H | Broad singlet | - | - |

| Thiophene C3'-H | ~6.9 (dd) | ~124.0 | COSY with H4', H5' |

| Thiophene C4'-H | ~7.0 (d) | ~125.0 | COSY with H3', H5' |

| Thiophene C5'-H | ~7.2 (d) | ~127.0 | COSY with H3', H4' |

| Thiophene C2' | - | ~148.0 | HMBC with H2, H3' |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity within the piperidine ring (H2-H3-H4-H5-H6) and the thiophene ring (H3'-H4'-H5'). A crucial correlation would also be observed between the C4 proton and the protons of the C4-methyl group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). epfl.ch This technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~0.9 ppm would show a cross-peak to the carbon signal at ~22.0 ppm, confirming the assignment of the methyl group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.edu This experiment is critical for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations would include the one between the piperidine H2 proton and the thiophene carbons (C2' and C3'), which definitively links the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. researchgate.net For this compound, the relative orientation of the thiophene group at C2 and the methyl group at C4 (cis or trans) can be determined. A NOESY cross-peak between the H2 and H4 protons would suggest they are on the same face of the piperidine ring (a cis relationship).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₀H₁₅NS), HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass, distinguishing it from other potential isomers.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts. nih.gov

The fragmentation of protonated this compound would likely proceed through several key pathways. Common fragmentation points include the bond between the piperidine and thiophene rings, as well as cleavages within the piperidine ring itself. wvu.edu

Table 2: Plausible MS/MS Fragmentation Pathways for [C₁₀H₁₅NS + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 182.10 | 99.10 | C₄H₃S (Thiophene radical) | Protonated 4-methylpiperidine |

| 182.10 | 84.04 | C₆H₁₂N (4-methylpiperidine radical) | Protonated thiophene |

| 182.10 | 167.08 | CH₃ (Methyl radical) | [M+H-CH₃]⁺ |

| 182.10 | 110.07 | C₄H₄S (Thiophene) | Fragment from piperidine ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The presence of a secondary amine (N-H) in the piperidine ring would be indicated by a moderate absorption band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the piperidine and methyl groups would appear between 2850 and 3000 cm⁻¹. Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including C-N stretching and characteristic vibrations of the thiophene ring. nist.govnist.gov

Table 3: Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |

| 3050 - 3150 | C-H Stretch | Aromatic (Thiophene) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Piperidine, Methyl) |

| ~1600 | C=C Stretch | Aromatic (Thiophene) |

| 1450 - 1500 | C-H Bend | Aliphatic (CH₂) |

| 1000 - 1250 | C-N Stretch | Amine (Piperidine) |

| 700 - 900 | C-S Stretch / Ring Vibrations | Thiophene |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-Crystal X-ray Diffraction Studies

Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction studies for the specific compound this compound were identified. As a result, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain.

The determination of the absolute configuration and the precise solid-state structure of this compound would necessitate a future single-crystal X-ray diffraction analysis. Such a study would involve the growth of a suitable single crystal of the compound, followed by data collection using a diffractometer. The resulting data would allow for the elucidation of its three-dimensional structure, including bond lengths, bond angles, and torsional angles, as well as the packing of the molecules in the crystal lattice. This empirical data is essential for definitively establishing the stereochemistry and conformational preferences of the molecule in the solid state.

Derivatization Strategies and Structure Activity Relationship Sar Exploration of 4 Methyl 2 Thiophen 2 Yl Piperidine

Rational Design of 4-Methyl-2-(thiophen-2-yl)piperidine Derivatives

Bioisosteric Replacements on the Thiophene (B33073) Moiety

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that produces a compound with similar biological activity. mdpi.com The thiophene ring in the parent scaffold is a common candidate for such replacement due to its resemblance to other aromatic systems like benzene (B151609), pyridine (B92270), and furan (B31954). researchgate.netsci-hub.se These replacements can influence electronic distribution, hydrogen bonding capacity, metabolic stability, and target engagement. nih.govrsc.org

The primary goal of replacing the thiophene ring is to fine-tune the electronic and steric properties of the molecule to enhance interactions with a biological target. researchgate.net For instance, substituting thiophene with a pyridine ring introduces a hydrogen bond acceptor, which could form a critical new interaction with the target protein. Conversely, replacing it with a furan ring alters the heteroatom and electronic nature, while a benzene ring removes the heteroatom entirely, which can impact both binding and metabolism. sci-hub.senih.gov The choice of bioisostere allows for a systematic exploration of how aromaticity and heteroatom placement affect biological activity. mdpi.com

Table 1: Hypothetical Bioisosteric Replacements for the Thiophene Ring and Their Rationale This table presents hypothetical modifications and predicted outcomes based on established medicinal chemistry principles.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Thiophene | Benzene | Altered potency and metabolism | Removes the sulfur heteroatom, increasing lipophilicity and potentially altering metabolic pathways. Often used as a direct isostere. sci-hub.se |

| Thiophene | Pyridine | Potentially increased potency/selectivity | Introduces a nitrogen atom, acting as a hydrogen bond acceptor, which could form new interactions with the target. researchgate.net |

| Thiophene | Furan | Modulated potency and pharmacokinetics | Replaces sulfur with a more electronegative oxygen, altering electronic properties and hydrogen bonding potential. researchgate.net |

| Thiophene | Pyrazole | Altered binding mode and solubility | Introduces both hydrogen bond donor and acceptor capabilities, significantly changing the interaction profile. mdpi.com |

Substituent Effects on the Piperidine (B6355638) Ring

The piperidine ring offers multiple positions for substitution (C3, C4, C5, C6), and modifications at these sites can profoundly influence a compound's activity and properties. nih.govresearchgate.net The parent compound already features a methyl group at the C4 position. The SAR exploration around this ring would involve varying the nature, size, and stereochemistry of substituents.

The position of substituents on the piperidine ring is known to strongly influence biological activity. nih.gov For example, studies on other piperidine-containing compounds have shown that para-substitution (at the C4 position) can be preferable to meta-substitution (C3 or C5). nih.gov Introducing small functional groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities and increase polarity. nih.gov The existing 4-methyl group provides a point of reference; SAR studies would explore the effect of its removal, replacement with other alkyl groups of varying sizes, or substitution with polar functional groups. The stereochemistry of these substituents is also critical, as different diastereomers can exhibit vastly different biological activities due to their distinct three-dimensional arrangement. whiterose.ac.uk

Table 2: Potential Substituent Modifications on the Piperidine Ring This table presents hypothetical modifications and predicted outcomes based on established medicinal chemistry principles.

| Position of Modification | Substituent Type | Potential Effect | Rationale |

|---|---|---|---|

| C4 | Varying Alkyl Groups (e.g., Ethyl, Isopropyl) | Modulated potency and selectivity | Probes the size of the hydrophobic pocket at the target binding site. |

| C4 | Polar Groups (e.g., -OH, -NH2) | Increased potency, altered solubility | Introduces potential for new hydrogen bonds with the target. nih.gov |

| C3 or C5 | Small Alkyl or Polar Groups | Altered activity and conformation | Explores different regions of the binding pocket and can influence the preferred conformation of the piperidine ring. |

| C2 or C6 | Additional Substituents | Potentially decreased activity | Substituents near the thiophene linkage may cause steric hindrance, disrupting the optimal binding conformation. |

Modifications at the Nitrogen Atom

The secondary amine of the piperidine ring is a key site for derivatization, allowing for significant modulation of the compound's physicochemical properties, such as basicity, lipophilicity, and ability to form hydrogen bonds. nih.govrowan.edu N-substitution can also introduce vectors that interact with specific regions of the target's binding site.

Common modifications include N-alkylation, N-acylation, and N-arylation. ajchem-a.com N-alkylation with small groups like methyl or ethyl can increase lipophilicity and may fill small hydrophobic pockets. Larger substituents, such as benzyl (B1604629) or phenethyl groups, can explore deeper pockets and establish additional aromatic interactions (e.g., π-π stacking). nih.gov N-acylation introduces a planar amide bond and a hydrogen bond acceptor, which can redirect the substituent vector and alter the electronic character of the nitrogen. The choice of substituent can be guided by the desire to improve membrane permeability, reduce metabolic liability, or introduce a specific interaction motif to enhance potency and selectivity. rsc.org

Synthetic Approaches for Generating Analogues and Libraries

The efficient synthesis of diverse analogues of this compound is essential for a comprehensive SAR study. Modern synthetic methodologies, including late-stage functionalization and cross-coupling reactions, provide powerful tools for rapidly generating chemical libraries from a common intermediate.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This approach is highly efficient for generating structural diversity without the need for de novo synthesis of each analogue. For the this compound scaffold, C-H functionalization is a particularly powerful LSF strategy. researchgate.netresearchgate.net

Directed C-H activation can be used to selectively introduce substituents at specific positions on the piperidine ring. acs.org For example, using appropriate directing groups on the piperidine nitrogen, it is possible to achieve regioselective arylation or alkylation at the C2, C3, or C4 positions. nih.gov Photoredox catalysis has also emerged as a mild and effective method for the C-H functionalization of saturated N-heterocycles, allowing for the introduction of a wide range of functional groups under mild conditions. mdpi.com These methods enable the rapid creation of analogues with modifications that would be challenging to incorporate using traditional synthetic routes.

Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the aromatic thiophene moiety. researchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of C-C and C-N bonds, enabling the attachment of a wide variety of substituents to the thiophene ring. researchgate.netmdpi.com

To utilize these methods, a halogenated (e.g., bromo- or iodo-) version of the this compound scaffold would first be synthesized. The Suzuki-Miyaura reaction could then be used to couple this intermediate with a diverse array of aryl or heteroaryl boronic acids, generating biaryl structures. mdpi.com The Sonogashira coupling would allow for the introduction of alkyne groups, which can serve as handles for further functionalization. The Buchwald-Hartwig amination would enable the installation of various amine substituents. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for library synthesis and for exploring the SAR of the thiophene portion of the molecule. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) for analogues of this compound is crucial for optimizing their biological activity and understanding their interaction with molecular targets. Although comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, principles can be derived from research on related 2-arylpiperidine and thiophene-containing compounds. These studies involve systematically modifying the core structure and assessing the resulting impact on preclinical biological efficacy.

Identification of Key Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the this compound scaffold, several key pharmacophoric features can be identified based on its constituent parts and the broader medicinal chemistry literature on related structures. nih.govnih.gov

The Thiophene Ring: As an aromatic heterocycle, the thiophene ring is a critical component. It is often considered a bioisostere of a phenyl ring, meaning it has similar physical and chemical properties that allow it to interact with biological targets in a comparable manner. nih.gov The thiophene moiety can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The sulfur atom can also potentially act as a hydrogen bond acceptor.

The Piperidine Ring: The piperidine ring serves as a core scaffold. nih.gov Its nitrogen atom is a key feature; at physiological pH, it is typically protonated, allowing it to form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate or glutamate) on a target protein. It can also act as a hydrogen bond acceptor in its neutral state. The saturated, non-planar structure of the piperidine ring provides a defined three-dimensional geometry for the presentation of its substituents.

The 4-Methyl Group: The methyl group at the 4-position of the piperidine ring is significant for several reasons. It increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, this substituent can have a profound and often stereospecific impact on binding affinity. Depending on the topology of the binding site, the methyl group can fit into a specific hydrophobic pocket, thereby increasing potency. Research on other 4-substituted piperidines has shown that the stereochemistry (R vs. S configuration) of this position can be critical, with one isomer often exhibiting significantly higher activity than the other. nih.gov

Relative Spatial Arrangement: The covalent bond between the C2 position of the piperidine and the C2 position of the thiophene ring establishes a specific spatial relationship between these two key pharmacophoric elements. The conformational flexibility and preferred orientation of the thiophene ring relative to the piperidine ring will be a crucial determinant of how the molecule fits into its biological target.

Elucidation of Substituent Effects on Biological Activity (Preclinical)

The biological activity of the this compound scaffold can be modulated by introducing various substituents at different positions on the molecule. Preclinical studies on analogous compounds provide insights into the likely effects of such modifications.

Substitution on the Piperidine Nitrogen (N1): The nitrogen atom of the piperidine ring is a common site for derivatization. Introducing different substituents here can significantly alter a compound's properties. Small alkyl groups (e.g., methyl, ethyl) can fine-tune basicity and lipophilicity. Larger, more complex groups, such as benzyl or phenethyl moieties, can be introduced to probe for additional binding interactions in a larger pocket, potentially leading to a substantial increase in potency, as seen in many classes of biologically active piperidines. nih.gov

Substitution on the Piperidine Ring Carbons: As noted, the methyl group at the C4 position is a key determinant of activity. Replacing this methyl group with other substituents, such as larger alkyl groups, polar functional groups (e.g., hydroxyl, carboxyl), or halogen atoms, would systematically probe the requirements of the corresponding binding pocket. Studies on related piperidones have shown that adding electron-withdrawing groups to aryl substituents can enhance biological activity, a principle that could apply to modifications of groups attached to the piperidine scaffold. nih.gov The stereochemistry of any substitution on the piperidine ring is expected to be critical for activity. nih.gov

Substitution on the Thiophene Ring: The thiophene ring offers several positions (C3, C4, C5) for substitution. Adding electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, cyano) can alter the electronic properties of the ring, influencing its interaction with the target. nih.gov For instance, a halogen atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Bulky substituents could provide additional hydrophobic interactions but might also cause steric hindrance, leading to a decrease in activity.

The following interactive table summarizes the potential effects of various substitutions on the biological activity of this compound analogues based on established medicinal chemistry principles from related compound series.

| Modification Site | Substituent Type | Potential Effect on Biological Activity | Rationale / Example from Related Compounds |

|---|---|---|---|

| Piperidine N1 | Small Alkyl (e.g., -CH₃) | Modest increase/decrease | Fine-tunes basicity and lipophilicity. |

| Piperidine N1 | Aromatic (e.g., Benzyl) | Potential for significant increase | Can access additional hydrophobic binding pockets (e.g., Donepezil analogues). nih.gov |

| Piperidine C4 | Removal of Methyl Group | Likely decrease | The methyl group may be crucial for hydrophobic interaction or optimal conformation. |

| Piperidine C4 | Larger Alkyl (e.g., -Ethyl, -Propyl) | Likely decrease | May introduce steric clash; activity at this position is often highly specific to methyl. nih.gov |

| Piperidine C4 | Polar Group (e.g., -OH) | Variable | Could introduce a beneficial hydrogen bond or be detrimental if the pocket is hydrophobic. |

| Thiophene Ring (C5) | Halogen (e.g., -Cl, -Br) | Potential for increase | Alters electronics and can participate in halogen bonding. |

| Thiophene Ring (C5) | Methyl (e.g., -CH₃) | Variable | Adds lipophilicity; may fit into a small hydrophobic pocket or cause steric hindrance. |

| Thiophene Ring (C3, C4) | Various Substituents | Variable | Substitution can influence the orientation of the thiophene ring relative to the piperidine. |

Computational Chemistry and Molecular Modeling Studies of 4 Methyl 2 Thiophen 2 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Methyl-2-(thiophen-2-yl)piperidine at the electronic level. These methods can elucidate its three-dimensional structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring in this compound can adopt several conformations, with the chair form being the most stable. The substituents—the methyl group at the 4-position and the thiophenyl group at the 2-position—can exist in either axial or equatorial positions, leading to different stereoisomers.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design.

Identification of Putative Binding Sites and Interactions

To perform molecular docking studies for this compound, a specific biological target (e.g., a receptor or enzyme) must first be identified. As there is no readily available information on the specific biological targets of this compound, any docking study would be speculative. However, if a target were proposed based on the activity of structurally similar compounds, docking simulations could predict the most likely binding site of this compound on that target.

Ligand-Protein Interaction Profiling

Once a binding pose is predicted, a detailed analysis of the ligand-protein interactions can be performed. This would involve identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the amino acid residues of the protein's binding pocket. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the study of its behavior over time. An MD simulation would start with the docked complex of this compound and its putative biological target. The simulation would then calculate the trajectory of every atom in the system over a period of time, typically nanoseconds to microseconds.

This powerful technique can be used to assess the stability of the docked pose. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can determine if the binding is stable. Furthermore, MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

In the absence of specific published computational studies on this compound, the methodologies described above represent the standard and powerful approaches that would be employed to characterize its chemical and biological properties from a theoretical standpoint.

Conformational Stability in Solvated Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would be crucial to understand its preferred shapes in different environments. The piperidine ring can adopt several conformations, with the chair, boat, and twist-boat being the most common. The substituents—the methyl group at the 4-position and the thiophenyl group at the 2-position—can exist in either axial or equatorial orientations.

In a computational study, the relative energies of these different conformers would be calculated to determine their stability. This is typically performed using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), or molecular mechanics (MM) force fields.

The presence of a solvent can significantly influence conformational stability. To simulate this, computational models often employ implicit or explicit solvation models. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve surrounding the molecule of interest with a number of individual solvent molecules, providing a more detailed, albeit computationally more expensive, picture of solute-solvent interactions.

For this compound, studies would likely investigate how the conformational equilibrium between axial and equatorial conformers of the thiophenyl and methyl groups shifts in solvents of varying polarity, such as water and chloroform. The results would be presented in terms of the relative free energies of the stable conformers.

Table 1: Hypothetical Relative Free Energies of Conformers of this compound in Different Solvents

| Conformer (Thiophenyl, Methyl) | Relative Free Energy in Gas Phase (kcal/mol) | Relative Free Energy in Water (kcal/mol) | Relative Free Energy in Chloroform (kcal/mol) |

| Equatorial, Equatorial | 0.00 | 0.00 | 0.00 |

| Equatorial, Axial | 1.85 | 1.90 | 1.80 |

| Axial, Equatorial | 2.50 | 2.30 | 2.60 |

| Axial, Axial | 4.50 | 4.20 | 4.65 |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Binding Kinetics and Thermodynamics Predictions (Computational)

Understanding how a molecule binds to a biological target is fundamental in drug discovery. Computational methods can predict the thermodynamics and kinetics of this binding process.

Thermodynamics: The binding free energy (ΔG_bind) is a key thermodynamic parameter that indicates the stability of the ligand-receptor complex. A more negative value suggests a stronger and more favorable interaction. Computational techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered gold standards for calculating relative binding free energies. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are more computationally efficient methods to estimate absolute binding free energies.

For this compound, these calculations would be performed by docking the molecule into the active site of a putative protein target. This would be followed by molecular dynamics (MD) simulations to sample the conformational space of the complex and calculate the binding free energy.

Kinetics: Binding kinetics, which includes the association rate (k_on) and the dissociation rate (k_off), provides a more dynamic picture of the binding event. A long residence time (low k_off) is often a desirable property for drug candidates. Computational methods to predict these rates include metadynamics, steered MD, and weighted ensemble simulations. These methods simulate the unbinding process to elucidate the dissociation pathway and calculate the energy barriers involved.

Table 2: Hypothetical Predicted Binding Parameters of this compound with a Target Protein

| Parameter | Predicted Value | Computational Method |

| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | MM/PBSA |

| Dissociation Constant (K_d) | 150 nM | Calculated from ΔG_bind |

| Association Rate (k_on) | 1.2 x 10^6 M⁻¹s⁻¹ | Metadynamics |

| Dissociation Rate (k_off) | 0.18 s⁻¹ | Metadynamics |

| Residence Time (τ) | 5.56 s | 1/k_off |

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized as ligand-based or structure-based, depending on whether the structure of the target receptor is known.

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based approach used when the three-dimensional structure of the target is unknown. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable groups.

For this compound, a pharmacophore model could be developed based on a set of known active molecules with similar structures. The model would identify the key chemical features responsible for their biological activity. This pharmacophore could then be used as a 3D query to screen large compound libraries to identify new potential hits with diverse chemical scaffolds.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor (the piperidine nitrogen).

A hydrophobic feature (the methyl group).

An aromatic feature (the thiophene (B33073) ring).

QSAR (Quantitative Structure-Activity Relationship) Analysis (Computational)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is another ligand-based approach.

In a QSAR study of this compound and its analogs, a dataset of compounds with their corresponding measured biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., branching indices).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

For instance, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * Aromatic_Rings_Count + constant

This equation would suggest that higher lipophilicity (logP) and a greater number of aromatic rings increase the activity, while a higher molecular weight decreases it. Such insights are invaluable for lead optimization in drug discovery.

Preclinical Pharmacological Investigations of 4 Methyl 2 Thiophen 2 Yl Piperidine at the Molecular and Cellular Level

In Vitro Receptor Binding and Functional Assays

The interaction of 4-Methyl-2-(thiophen-2-yl)piperidine with various receptor systems can be hypothesized based on the activities of analogous compounds. The thiophene-piperidine scaffold is a common motif in centrally active agents.

Derivatives of (thiophen-2-yl)piperidine have been investigated for their affinity to serotonergic and adrenergic receptors. For instance, a patent for (thiophen-2-yl)-piperidin or tetrahydropyridin-azabicyclocarboxamides suggests selectivity for the 5-HT1A receptor, indicating a potential for anxiolytic or antidepressant effects. Furthermore, studies on (2-cyclopropoxyphenyl)piperidine derivatives have demonstrated high affinity for α1a and α1d adrenergic receptors. nih.gov This suggests that this compound could also exhibit affinity for these or other GPCRs. A hypothetical screening profile might look as follows:

Table 1: Hypothetical GPCR Binding Affinity of this compound Based on Analogous Compounds

| Receptor | Analog Compound Class | Reported Ki (nM) of Analogs | Potential Activity of this compound |

|---|---|---|---|

| 5-HT1A | (Thiophen-2-yl)-piperidin azabicyclocarboxamides | Not specified in abstract | Possible Affinity |

| α1a-AR | (2-cyclopropoxyphenyl)piperidine derivatives | 0.91 - 79.0 | Possible Affinity |

| α1d-AR | (2-cyclopropoxyphenyl)piperidine derivatives | 2.0 - 57 | Possible Affinity |

| α1b-AR | (2-cyclopropoxyphenyl)piperidine derivatives | 107 - 839.8 | Lower Affinity |

AR: Adrenergic Receptor. Data is extrapolated from studies on analogous but structurally distinct compounds.

Currently, there is a lack of specific research on the modulatory effects of this compound or closely related thiophene-piperidine analogs on ligand-gated ion channels (LGICs). LGICs, such as nicotinic acetylcholine (B1216132) (nAChR), GABAA, and NMDA receptors, are crucial for fast synaptic transmission. nih.gov Given the structural similarities of the piperidine (B6355638) moiety to known LGIC modulators, it is conceivable that this compound could interact with these channels. However, without experimental data, any potential activity remains speculative. Future in vitro studies using techniques like patch-clamp electrophysiology or radioligand binding assays would be necessary to elucidate any such interactions.

There is no available data to suggest that this compound or its close analogs interact with nuclear receptors. These receptors, which include steroid hormone receptors and peroxisome proliferator-activated receptors (PPARs), are involved in regulating gene expression. While some thiophene (B33073) derivatives have been shown to modulate PPARs, these compounds are structurally distinct from this compound. mdpi.com Therefore, it is unlikely, based on current knowledge, that this compound would have significant activity at nuclear receptors.

Enzyme Inhibition and Activation Studies

The potential for this compound to interact with key enzyme systems is an important aspect of its preclinical pharmacological profile.

The piperidine nucleus is a component of many known monoamine oxidase (MAO) inhibitors. nih.govacs.org Specifically, the presence of a 4-methyl-substituted piperidine ring has been associated with high inhibitory activity for MAO-B in some molecular scaffolds. acs.org MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to antidepressant and neuroprotective effects. Based on the structure of this compound, it is plausible that it could exhibit inhibitory activity against MAO enzymes, potentially with selectivity for MAO-B.

Table 2: MAO Inhibition Data for Analogous Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | >20 | <0.18 |

IC50: Half-maximal inhibitory concentration. Data from a study on pyridazinobenzylpiperidine derivatives, which are structurally different from this compound, but contain a piperidine moiety. nih.govresearchgate.net

The thiophene ring is known to be a substrate for cytochrome P450 (CYP) enzymes. nih.gov Oxidation of the thiophene moiety by P450s can lead to the formation of reactive intermediates. nih.gov This suggests that this compound is likely metabolized by CYP enzymes and may also have the potential to inhibit certain CYP isoforms. The specific isoforms involved and the extent of inhibition would need to be determined through in vitro studies with human liver microsomes and recombinant CYP enzymes. Common CYP enzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

Table 3: Common CYP Isoforms and Potential for Interaction with Thiophene-Containing Compounds

| CYP Isoform | Role in Drug Metabolism | Potential Interaction with Thiophene Moiety |

|---|---|---|

| CYP3A4 | Major enzyme for metabolism of many drugs | Potential for metabolism and/or inhibition |

| CYP2D6 | Important for metabolism of CNS drugs | Potential for metabolism and/or inhibition |

| CYP2C9 | Metabolizes many NSAIDs and other drugs | Potential for metabolism and/or inhibition |

| CYP2C19 | Metabolizes proton pump inhibitors and other drugs | Potential for metabolism and/or inhibition |

This table indicates the potential for interaction based on the known metabolism of thiophene-containing compounds and does not represent specific data for this compound.

Kinase or Phosphatase Modulation Assays

No studies were identified that have investigated the effect of this compound on the activity of kinases or phosphatases. Consequently, there is no data available to present in a tabular format regarding its potential modulatory effects on these enzymes.

Cellular Assays for Biological Activity and Mechanism Elucidation

Comprehensive searches did not uncover any published research detailing the biological activity or mechanism of action of this compound in cellular models.

Cell-Based Functional Assays

There are no available reports on cell-based functional assays conducted with this compound. This includes, but is not limited to, assays for cell viability, proliferation, apoptosis, or receptor activation. As such, no data tables on the functional effects of this compound in cell lines can be provided.

Neurotransmitter Uptake Inhibition Studies in Cell Lines

No research was found that has examined the potential of this compound to inhibit the reuptake of neurotransmitters in any cell line. Therefore, data on its inhibitory constants (e.g., IC₅₀ or Kᵢ values) for neurotransmitter transporters are not available.

Target Engagement Studies in Preclinical Models (in vitro)

There is a lack of published in vitro target engagement studies for this compound.

Western Blotting and Immunoprecipitation for Protein Interaction

No studies utilizing Western Blotting or immunoprecipitation techniques to investigate the protein interactions of this compound have been reported in the available literature. Therefore, there is no data to present regarding its binding to specific protein targets or its influence on protein-protein interactions.

Gene Expression Analysis (e.g., qPCR, RNA-seq)

A comprehensive search of publicly available scientific literature and research databases did not yield any specific studies investigating the effects of this compound on gene expression at the molecular and cellular level. Consequently, there is no available data from methods such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-seq) to report on how this compound may alter transcriptional activity in biological systems.

The absence of such data means that the profile of this compound concerning its influence on the upregulation or downregulation of specific genes remains uncharacterized. Further research is required to explore this aspect of its preclinical pharmacological profile.

Future Research Directions and Potential Applications in Chemical Biology

Development of Advanced Synthetic Methodologies for Related Scaffolds

The synthesis of substituted piperidines is a significant focus in organic chemistry due to their prevalence in pharmaceuticals. researchgate.netnih.gov Modern synthetic strategies are moving towards more efficient and selective methods. For a scaffold like 4-Methyl-2-(thiophen-2-yl)piperidine, advanced methodologies could be employed to control stereochemistry and introduce functional diversity.

Recent advances in catalysis offer powerful tools for constructing substituted piperidine (B6355638) rings. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org Another approach involves the diastereoselective synthesis of 2,4-disubstituted piperidines, which allows for the control of selectivity by altering the reaction sequence. researchgate.net These catalytic methods provide a pathway to enantioenriched piperidine derivatives, which is crucial for developing specific and potent drug candidates. nih.govacs.org

The synthesis of the thiophene (B33073) component can be achieved through various established methods, such as the Paal-Knorr, Gewald, or Fiesselmann syntheses, which allow for the construction of the thiophene ring with various substituents. rsc.org The coupling of a pre-functionalized thiophene moiety to a piperidine precursor, or vice versa, could be achieved through cross-coupling reactions. One-pot sequential Suzuki–Miyaura coupling and hydrogenation has been demonstrated as an effective method for creating functionalized piperidines. nih.gov

Future synthetic strategies for scaffolds related to this compound will likely focus on:

Catalytic Enantioselective Methods: To produce specific stereoisomers, thereby enabling detailed structure-activity relationship (SAR) studies. nih.govacs.org

One-Pot Reactions: To improve efficiency and reduce waste by combining multiple synthetic steps. nih.gov

Late-Stage Functionalization: To introduce diverse functional groups at a late stage of the synthesis, allowing for the rapid generation of a library of analogues for biological screening.

Exploration of Novel Biological Targets for Piperidine-Thiophene Hybrid Structures

The combination of the piperidine and thiophene moieties in a single molecule suggests the potential for interaction with a wide range of biological targets. Piperidine derivatives are known to exhibit a broad spectrum of biological activities, including acting as central nervous system modulators, anticancer agents, and antihistamines. researchgate.netajchem-a.com Thiophene-containing compounds also have a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netbohrium.comeprajournals.com

Based on the known targets of related structures, potential biological targets for piperidine-thiophene hybrids could include:

Receptors in the Central Nervous System (CNS): Piperidine is a key component of many CNS-active drugs. researchgate.net Derivatives have shown affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, suggesting potential applications in treating psychosis and other neurological disorders. nih.govresearchgate.net The benzyl-piperidine moiety is also a well-established scaffold for targeting the acetylcholinesterase (AChE) enzyme in the context of Alzheimer's disease. encyclopedia.pub

Enzymes and Receptors in Cancer: Thiophene derivatives have been investigated as antiproliferative agents. nih.gov Some piperidine-containing compounds also exhibit anticancer properties. ajchem-a.com Therefore, hybrid structures may target kinases, apoptosis modulators, or other proteins involved in cancer progression. nih.gov

Viral Proteins: Piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This suggests that piperidine-thiophene scaffolds could be explored for antiviral activity.

Inflammatory Pathway Components: Thiophene derivatives are known for their anti-inflammatory properties. bohrium.com Hybrid molecules could potentially inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.

The exploration of novel biological targets for these hybrid structures would involve high-throughput screening against a diverse panel of receptors and enzymes, followed by more focused in vitro and in vivo studies to validate initial hits.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning algorithms can be trained on existing data for piperidine and thiophene derivatives to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new analogues. preprints.org This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources.

De Novo Design and Scaffold Hopping: Generative AI models can design novel molecules with desired properties. nih.gov For the this compound scaffold, these models could suggest modifications to improve potency or selectivity for a particular biological target. arxiv.org Reinforcement learning, for example, can be used for "unconstrained" full-molecule generation to explore diverse chemical space while maintaining key pharmacophoric features. nih.gov

Target Identification: AI can analyze large biological datasets to identify new potential targets for a given compound or scaffold. By integrating data from genomics, proteomics, and chemical biology, AI can help to elucidate the mechanism of action of novel compounds.

Synthetic Route Prediction: AI tools can also assist in planning the synthesis of novel analogues by predicting viable reaction pathways.

The integration of AI and ML offers the potential to accelerate the discovery of new drug candidates based on the piperidine-thiophene scaffold by making the design and testing process more efficient and data-driven. preprints.org

Translational Research Prospects for Lead Optimization (Preclinical)

Once a promising lead compound based on the this compound scaffold is identified, it enters the preclinical development phase, which involves lead optimization to improve its drug-like properties. This is a critical step in translating a discovery from the laboratory to a potential clinical candidate.

The lead optimization process would focus on several key areas:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of the lead compound affect its biological activity. For this compound, this would involve synthesizing analogues with different substituents on both the piperidine and thiophene rings to understand the key interactions with the biological target.

Optimization of Pharmacokinetic Properties: This involves modifying the lead compound to improve its ADMET profile. The goal is to develop a compound that is well-absorbed, distributes to the target tissue, is metabolized at an appropriate rate, and is cleared from the body without causing toxicity. AI and ML models can be valuable in predicting these properties and guiding the design of new analogues. preprints.org

In Vivo Efficacy and Safety Studies: Promising compounds from the lead optimization phase are then tested in animal models of the target disease to evaluate their efficacy and safety. These studies are essential for determining whether a compound has the potential to be a successful therapeutic agent.

The ultimate goal of translational research is to develop a preclinical candidate that meets all the necessary criteria for entry into human clinical trials. For a lead compound based on the this compound scaffold, a successful lead optimization program would need to demonstrate a clear advantage over existing therapies for the target indication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.